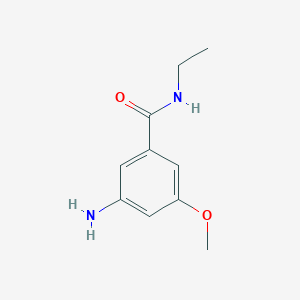

3-amino-N-ethyl-5-methoxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-N-ethyl-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXCBVHAGGPGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N Ethyl 5 Methoxybenzamide and Its Structural Analogues

Strategic Approaches to the Synthesis of the Benzamide (B126) Core

The synthesis of 3-amino-N-ethyl-5-methoxybenzamide hinges on the efficient construction of the central benzamide architecture with precise control over the substitution pattern. A key starting material for this endeavor is 3-amino-5-methoxybenzoic acid, which is commercially available and provides a direct entry point to the desired 3,5-disubstitution pattern. google.comsigmaaldrich.com

Amidation Reactions and Coupling Reagents

The formation of the amide bond is a cornerstone of organic synthesis. The most direct route to this compound from 3-amino-5-methoxybenzoic acid involves a condensation reaction with ethylamine. To facilitate this transformation, which is often thermodynamically unfavorable under ambient conditions, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Water-soluble byproducts, high efficiency. nih.gov |

| Dicyclohexylcarbodiimide (DCC) | N/A or HOBt | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | High reactivity, suitable for hindered substrates. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | N/A | Excellent for difficult couplings, minimizes racemization. |

The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly used to ensure the solubility of reactants and to avoid interference with the coupling process.

Regioselective Introduction of Amino and Methoxy (B1213986) Substituents

While starting with 3-amino-5-methoxybenzoic acid is the most straightforward approach, understanding the regioselective introduction of the amino and methoxy groups onto a benzene (B151609) ring is fundamental for the synthesis of analogues. The synthesis of 3,5-disubstituted anilines, key precursors, can be challenging due to the ortho- and para-directing nature of the amino group. sigmaaldrich.com

One strategy involves starting with a meta-directing group, such as a nitro group. For instance, 3-nitrobenzoic acid can be a precursor. nih.gov The methoxy group can then be introduced through various methods, although direct methoxylation of a deactivated ring is difficult. A more common approach is to start with a precursor that already contains the desired substitution pattern, often established through multi-step sequences involving protection, directed ortho-metalation, or nucleophilic aromatic substitution on appropriately activated rings.

For example, the synthesis of 3,5-disubstituted anilines has been achieved through sequential Mo-catalyzed deoxygenative benzene formation and Pd-catalyzed amination reactions, offering a pathway to complex aniline (B41778) derivatives.

N-Alkylation Procedures for the Ethyl Moiety

The introduction of the ethyl group onto the amide nitrogen can be achieved through several methods. A direct approach involves the N-alkylation of a primary amide, such as 3-amino-5-methoxybenzamide (B3030819). This can be accomplished using alkylating agents like ethyl iodide or ethyl bromide in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic.

Alternatively, a "borrowing hydrogen" methodology offers a more atom-economical and environmentally benign approach. nih.gov In this strategy, a primary alcohol (in this case, ethanol) can be used as the alkylating agent in the presence of a transition-metal catalyst. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine-like intermediate by the catalyst, which had stored the hydrogen.

A comprehensive review of mono-N-alkylation methodologies highlights various alkylating agents and catalytic systems that can be employed to achieve selective N-ethylation, preventing overalkylation. nih.gov

Design and Synthesis of Functionalized Benzamide Derivatives

The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the systematic exploration of structure-activity relationships in various applications.

Aromatic Ring Modifications and Substituent Effects

The aromatic ring of this compound offers multiple sites for further functionalization. The amino group, being an activating and ortho-, para-directing group, can facilitate electrophilic aromatic substitution reactions. However, the positions ortho and para to the amino group are already occupied by the methoxy and amide functionalities. Therefore, modifications often involve derivatization of the existing amino or methoxy groups or introduction of substituents at the remaining open positions (C2, C4, C6) through more advanced synthetic techniques.

The electronic nature of substituents on the benzamide ring can significantly influence the molecule's properties. Studies on 3,5-disubstituted benzamide derivatives have shown that the introduction of various groups can modulate their biological activity, for instance, as allosteric glucokinase activators. nih.govnih.gov The synthesis of a library of such derivatives often involves the parallel synthesis from a common intermediate, such as a substituted 3,5-dinitrobenzoyl chloride, followed by reduction of the nitro groups and subsequent derivatization.

Table 2: Examples of Aromatic Ring Modifications on Benzamide Analogs

| Reaction Type | Reagents and Conditions | Resulting Modification | Reference |

| Chlorosulfonylation | Chlorosulfonic acid | Introduction of a chlorosulfonyl group for further derivatization. | nih.gov |

| Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group, which can be reduced to an amine. | researchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduction of bromine or chlorine atoms. | - |

Diversification at the Amide Nitrogen and Side Chain Elongation

The amide nitrogen and its ethyl substituent provide another avenue for structural diversification. The secondary amide proton can be replaced with other alkyl or aryl groups, although this can be challenging due to the reduced nucleophilicity of the N-alkylated amide.

More commonly, the ethyl side chain itself can be modified or replaced entirely. Starting from 3-amino-5-methoxybenzoic acid, a wide variety of primary and secondary amines can be used in the initial amidation step, leading to a diverse library of N-substituted benzamides.

While direct elongation of the N-ethyl chain (e.g., to an N-propyl or N-butyl chain) is not a straightforward single-step reaction, it can be achieved through a multi-step sequence. This could involve dealkylation of the N-ethyl group followed by re-alkylation with a longer chain halide or alcohol. A more practical approach would be to use the desired longer-chain amine (e.g., propylamine, butylamine) in the initial amidation reaction with 3-amino-5-methoxybenzoic acid.

The exploration of different N-substituents is a common strategy in drug discovery to fine-tune properties such as solubility, metabolic stability, and target binding affinity.

Incorporation of Heterocyclic Scaffolds into Benzamide Structures

The fusion or linkage of heterocyclic rings to a benzamide core is a widely employed strategy in drug discovery to explore new chemical space and modulate pharmacological properties. Various synthetic methods allow for the integration of diverse heterocyclic systems, such as pyrazoles, oxadiazoles, and triazines, onto a benzamide framework.

One common approach involves the reaction of a functionalized benzamide with appropriate precursors to build the heterocyclic ring. For instance, benzamide-based 5-aminopyrazoles can be synthesized by reacting benzoyl isothiocyanate with malononitrile (B47326), followed by alkylation and cyclization with hydrazine. nih.gov This method provides a versatile entry point to pyrazole-containing benzamides. These 5-aminopyrazole intermediates can be further transformed; for example, reaction with sodium nitrite (B80452) and subsequent coupling with active methylene (B1212753) compounds like malononitrile can yield pyrazolo[5,1-c] acs.orgnih.govtriazine-linked benzamides. acs.org

Another strategy involves the construction of the heterocycle, which is then linked to the benzamide moiety. For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been synthesized. mdpi.com The key steps in this synthesis include the formation of an N-hydroxy-3,6-dichloropicolinimidamide, which is then cyclized with a benzoic acid derivative to form the 1,2,4-oxadiazole ring linked to the benzoyl group. Subsequent aminolysis of the resulting ester or acid derivative with an appropriate amine yields the final benzamide product. mdpi.com

These methodologies demonstrate the chemical tractability of incorporating diverse heterocyclic systems into benzamide structures, offering pathways to novel analogues of compounds like this compound.

Table 1: Synthetic Methods for Incorporating Heterocyclic Scaffolds into Benzamides

| Heterocyclic Scaffold | Synthetic Approach | Key Reagents/Intermediates | Reference |

| 5-Aminopyrazole | Cyclization reaction | Benzoyl isothiocyanate, malononitrile, hydrazine | nih.gov |

| Pyrazolo[5,1-c] acs.orgnih.govtriazine | Diazotization and coupling | 5-Aminopyrazole-benzamide, sodium nitrite, malononitrile | acs.org |

| 1,2,4-Oxadiazole | Cyclization and aminolysis | Substituted benzoic acid, hydroxylamine, pyridine (B92270) derivative | mdpi.com |

| Pyrazolo[4,3-f]quinolone | Three-component Povarov-type reaction | Indazol-5-amines, methylene active ketones, aldehydes | mdpi.com |

Advanced Synthetic Techniques and Reaction Optimization

Modern organic synthesis emphasizes the development of highly efficient and selective reactions. For the preparation of complex molecules like substituted benzamides, advanced techniques that control chemo- and stereoselectivity are paramount. Furthermore, methods that increase synthetic efficiency, such as multicomponent reactions, are increasingly being adopted.

Controlling selectivity is a central challenge in the synthesis of highly functionalized molecules. In the context of benzamides, this includes differentiating between reactive sites (chemoselectivity) and controlling the spatial arrangement of atoms (stereoselectivity).

Stereoselective synthesis is crucial when dealing with chiral molecules. For instance, certain substituted benzamides can exhibit axial chirality (atropisomerism) due to restricted rotation around the aryl-carbonyl bond. nih.gov The enantioselective synthesis of such atropisomeric benzamides has been achieved through peptide-catalyzed electrophilic bromination. In this method, a simple tetrapeptide catalyst directs the bromination to a specific position ortho to the amide group, establishing the stereochemistry. nih.gov

Another powerful technique is the enantioselective oxidative cyclization of N-allyl benzamides, which yields chiral 5-membered N-heterocycles like oxazolines. chemrxiv.org This transformation can be catalyzed by a chiral triazole-substituted iodoarene, achieving high yields and excellent enantioselectivities. The resulting chiral oxazolines are valuable building blocks for more complex molecules. chemrxiv.org The ability to construct quaternary stereocenters and tolerate various functional groups highlights the versatility of this method. chemrxiv.org

Table 2: Examples of Stereoselective Reactions in Benzamide Analogue Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Catalytic Bromination | Tertiary Benzamide | Tetrapeptide catalyst | Atropisomeric Benzamide | - | - | nih.gov |

| Oxidative Cyclization | N-allyl benzamide | Chiral iodoarene catalyst | 5-substituted oxazoline (B21484) | 67 | 85 | chemrxiv.org |

| Oxidative Cyclization | N-allyl-4-chlorobenzamide | Chiral iodoarene catalyst | 4-Cl-Ph substituted oxazoline | 94 | 84 | chemrxiv.org |

| Oxidative Cyclization | N-allyl-4-methoxybenzamide | Chiral iodoarene catalyst | 4-OMe-Ph substituted oxazoline | 86 | 95 | chemrxiv.org |

| C-H Alkynylation | P-Arylphosphinamide | Pd(II) / l-pyroglutamic acid | P-Stereogenic Phosphinamide | 64 | 96 | acs.org |

Chemoselectivity involves selectively reacting one functional group in the presence of others. For example, in the synthesis of complex benzamides, protecting groups are often employed to mask reactive sites, such as the amino group in this compound, while other transformations are carried out. The selective deprotection of one of multiple methoxy groups in a methoxy-substituted N-benzimidazole carboxamide using boron tribromide (BBr3) at low temperatures is an example of a chemoselective transformation. nih.gov Similarly, catalytic methods for the bromochlorination of unsaturated systems demonstrate high chemoselectivity, allowing for the precise installation of halogens in molecules with multiple reactive sites. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates significant portions of all starting materials. mdpi.comnih.gov This approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and accelerating the discovery of new compounds.

Several MCRs are applicable to the synthesis of benzamide derivatives and related heterocyclic structures. The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This reaction has been used to prepare intermediates for complex drug molecules. nih.gov For instance, a key intermediate for the cholesterol-lowering drug atorvastatin (B1662188) was synthesized using an Ugi-4CR. nih.gov

The Petasis reaction (or borono-Mannich reaction) is another powerful three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids or their derivatives. nih.gov This reaction has been used to synthesize the racemic form of the antiplatelet drug clopidogrel. nih.gov

A practical, transition-metal-free MCR for synthesizing benzamides involves the reaction of arynes, isocyanides, and water. acs.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, forming benzamide derivatives in moderate to good yields. acs.org

Table 3: Overview of Multicomponent Reactions in Benzamide-related Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | High convergence and atom economy; creates complex scaffolds. | nih.govresearchgate.net |

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Substituted Amines/Amides | Useful for synthesizing α-amino acid derivatives. | nih.gov |

| Aryne-based MCR | Aryne, Isocyanide, Water | Benzamides | Transition-metal-free, mild conditions. | acs.org |

| Povarov Reaction | Amine, Aldehyde, Activated Alkene | Tetrahydroquinolines | Used to build complex heterocyclic systems linked to amides. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3 Amino N Ethyl 5 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atomic positions and their chemical environments.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-amino-N-ethyl-5-methoxybenzamide offers a definitive fingerprint of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton, while the signal's multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, revealing crucial information about adjacent atoms. The integration of each signal corresponds to the number of protons it represents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | Triplet (t) | 3H | -CH₂CH₃ |

| Predicted | Quartet (q) | 2H | -CH₂ CH₃ |

| Predicted | Singlet (s) | 3H | -OCH₃ |

| Predicted | Singlet (s) | 2H | -NH₂ |

| Predicted | Singlet (s) | 1H | Ar-H |

| Predicted | Singlet (s) | 1H | Ar-H |

| Predicted | Singlet (s) | 1H | Ar-H |

| Predicted | Broad Singlet | 1H | -NH - |

Note: The predicted values are based on established principles of NMR spectroscopy and analysis of similar molecular structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR and DEPT Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Each distinct carbon environment produces a single peak. To differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. A DEPT-135 experiment, for instance, shows positive signals for -CH₃ and -CH groups, and negative signals for -CH₂ groups, while quaternary carbons are absent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Predicted | -CH₃ | -CH₂CH₃ |

| Predicted | -CH₂ | -CH₂ CH₃ |

| Predicted | -CH₃ | -OCH₃ |

| Predicted | Quaternary | C -NH₂ |

| Predicted | -CH | Ar-C H |

| Predicted | Quaternary | C -OCH₃ |

| Predicted | -CH | Ar-C H |

| Predicted | Quaternary | C -C=O |

| Predicted | -CH | Ar-C H |

| Predicted | Quaternary | -C =O |

Note: The predicted values are based on established principles of NMR spectroscopy and analysis of similar molecular structures. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively establish the molecular connectivity, a suite of two-dimensional (2D) NMR experiments is utilized.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak would be expected between the ethyl group's -CH₂ and -CH₃ protons.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This technique correlates directly bonded carbon and proton atoms. Each cross-peak links a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for mapping longer-range connections, showing correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the entire molecular skeleton, for example, by showing correlations from the ethyl protons to the carbonyl carbon, and from the methoxy (B1213986) protons to the aromatic carbon at position 5.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its precise elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Type | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | Calculated | To be determined | C₁₀H₁₅N₂O₂ |

Note: The calculated m/z is based on the exact masses of the constituent isotopes. The measured m/z would be obtained from experimental analysis.

Fragmentation Pattern Analysis

In the mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information, as the fragmentation pathways are often predictable and characteristic of specific functional groups and structural motifs within the molecule. For this compound, characteristic fragments would be expected from the loss of the ethyl group, the methoxy group, and cleavage of the amide bond, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of molecular structures. IR spectroscopy is particularly useful for identifying the functional groups present in a molecule by detecting the vibrations of its bonds, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

For a compound like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (-NH2) and the secondary amide (-NH-) groups would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong indicator and typically appears around 1630-1680 cm⁻¹. The C-N stretching of the aromatic amine and the amide group would be observed in the 1250-1360 cm⁻¹ region. Furthermore, the C-O stretching of the methoxy group would likely be found in the 1000-1300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations would also be present.

The UV-Vis spectrum, on the other hand, would reveal information about the electronic transitions. The benzamide (B126) chromophore, with its aromatic ring and carbonyl group, would exhibit characteristic absorptions. The presence of the amino and methoxy groups as auxochromes would be expected to cause a bathochromic (red) shift of the primary absorption bands of the benzene (B151609) ring.

Table 1: Representative Infrared (IR) Spectroscopy Data for Substituted Benzamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3230–3469 |

| Amide (N-H) | Stretching | 3230–3469 |

| Carbonyl (C=O) | Stretching | 1633 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1360 |

| C-O (Methoxy) | Stretching | 1000-1300 |

Note: The data in this table is representative of substituted benzamides and is compiled from analogous compounds.

X-ray Crystallography for Solid-State Structural Elucidation

Crystal System, Space Group Determination, and Unit Cell Parameters

The crystallographic analysis of a single crystal of a benzamide derivative would begin with the determination of its crystal system, space group, and unit cell parameters. These parameters define the basic repeating unit of the crystal lattice. For instance, related benzamide compounds have been found to crystallize in monoclinic space groups such as P2₁/c or C2/c. nih.gov The unit cell parameters (a, b, c, α, β, γ) would be precisely measured from the diffraction data.

Table 2: Representative Crystal Data for a Substituted Benzamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2278 |

| b (Å) | 15.8992 |

| c (Å) | 8.5558 |

| α (°) | 90 |

| β (°) | 97.5860 |

| γ (°) | 90 |

| Volume (ų) | 2053.31 |

| Z | 4 |

Note: The data in this table is for a representative substituted benzamide and is for illustrative purposes. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Table 3: Representative Hydrogen Bond Geometry for a Substituted Benzamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) |

| N-H···O | 0.86 | 2.10 | 2.95 | 170 |

| N-H···N | 0.86 | 2.25 | 3.05 | 155 |

| C-H···O | 0.93 | 2.50 | 3.40 | 160 |

Note: This table presents typical hydrogen bond parameters observed in related crystalline structures and is for illustrative purposes.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding. nih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 47.5 |

| C···H/H···C | 27.6 |

| O···H/H···O | 12.4 |

| N···H/H···N | 6.1 |

| C···C | 4.6 |

Note: The data represents findings from Hirshfeld surface analysis of a similar benzimidazole (B57391) compound and serves as an example. nih.gov

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

No published studies were found that performed DFT calculations on 3-amino-N-ethyl-5-methoxybenzamide. Such studies would typically involve:

This subsection would have presented the optimized molecular structure of this compound, including key bond lengths, bond angles, and dihedral angles as determined by DFT calculations. A comparative analysis with any available experimental crystallographic data would have been included. Furthermore, the calculated vibrational frequencies and their assignments to specific vibrational modes of the molecule would have been discussed and presented in a data table.

Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would have been reported. The energy gap (ΔE) between the HOMO and LUMO, a crucial indicator of chemical reactivity and stability, would have been calculated and analyzed. Visual representations of the HOMO and LUMO distributions across the molecule would have been provided to illustrate the regions of electron donation and acceptance.

This section would have detailed the MEP surface of this compound. The MEP map is color-coded to depict the electrostatic potential at the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This analysis is vital for understanding intermolecular interactions and predicting the sites of chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Information regarding the conformational landscape of this compound is not available. A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating the flexible bonds within the molecule to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

No MD simulation studies have been published for this compound. MD simulations would provide insights into the dynamic behavior of this compound over time, including its flexibility and interactions with solvent molecules. This would be particularly useful for understanding its behavior in a biological or solution-phase environment.

Quantum Chemical Descriptors and Their Relationship to Molecular Properties

This subsection would have presented a table of various quantum chemical descriptors calculated for this compound, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The relationships between these descriptors and the molecule's potential reactivity, stability, and other physicochemical properties would have been discussed.

Structure Activity Relationship Sar Investigations of 3 Amino N Ethyl 5 Methoxybenzamide Derivatives

Identification of Key Pharmacophoric Elements within the Benzamide (B126) Scaffold

A pharmacophore model outlines the essential molecular features necessary for biological activity. For benzamide derivatives, these models are critical in guiding drug design. benthamdirect.comresearchgate.net Analysis of various bioactive benzamides reveals a common pharmacophoric pattern that is applicable to derivatives of 3-amino-N-ethyl-5-methoxybenzamide.

The key pharmacophoric elements typically include:

An Aromatic Ring: The benzene (B151609) ring of the benzamide core serves as a central scaffold, often participating in π-π stacking or hydrophobic interactions with the biological target.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a critical HBA, frequently forming a key hydrogen bond with a donor group on the receptor or enzyme. benthamdirect.com

Hydrogen Bond Donor (HBD): The amide N-H group acts as an HBD, contributing to the binding affinity through hydrogen bonding. The orientation of this amide bond is crucial for activity. nih.gov

A representative pharmacophore model for a related series of aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as crucial features for potent activity. benthamdirect.com For this compound derivatives, the core benzamide provides the HBA and one HBD, the substituted phenyl ring acts as the aromatic core, and the 3-amino group can serve as an additional HBD.

**5.2. Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity of the this compound scaffold is finely tuned by the nature and position of its substituents. A systematic exploration of these groups is essential for understanding their contribution to potency and selectivity.

The substituents on the aromatic ring significantly influence the molecule's electronic properties and its ability to interact with target proteins. The 3-amino and 5-methoxy groups are both electron-donating groups that modulate the electron density of the benzene ring.

The 3-amino group can play multiple roles. As a primary amine, it can act as a hydrogen bond donor, forming critical interactions that anchor the ligand in a binding pocket. In some series of benzamide derivatives, an amino group has been found to be a key component for potent biological activity. acs.org Its position at the meta-position relative to the amide linkage influences the electronic distribution and can be crucial for orienting the molecule correctly within a receptor site.

Table 1: Illustrative Effect of Ring Substituents on Activity in an Analogous Benzamide Series (Data synthesized from related benzamide SAR studies for illustrative purposes)

| Compound ID | R1 (Position 3) | R2 (Position 5) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| A-1 | -H | -H | 250 |

| A-2 | -NH₂ | -H | 80 |

| A-3 | -H | -OCH₃ | 150 |

The substituent on the amide nitrogen dictates steric constraints and lipophilicity in the region proximal to the core carbonyl group. The N-ethyl group provides a balance of size and hydrophobic character.

SAR studies on related benzamides often show a strong dependence on the size of the N-alkyl group. For some targets, increasing the alkyl chain length from methyl to ethyl, propyl, or larger groups can lead to a decrease in activity, indicating a sterically constrained binding pocket. nih.gov In other cases, substitution on the nitrogen is essential for potency. For instance, studies on certain benzamide inhibitors of Mycobacterium tuberculosis revealed that secondary amides (e.g., N-methyl) were more potent than their primary amide (N-H) counterparts. acs.org

Replacing the N-ethyl group with other moieties allows for a systematic probe of this region:

N-methyl: A smaller group, which may be beneficial if the binding pocket is tight.

N-propyl/N-isopropyl: Larger groups that increase lipophilicity but may introduce steric clashes. The branching in the isopropyl group can also restrict conformational freedom.

Cyclic amines (e.g., piperidine, morpholine): These introduce conformational rigidity and can explore different regions of the binding site.

The choice of the N-alkyl substituent is therefore a critical optimization parameter, influencing not only direct interactions with the target but also properties like metabolic stability and cell permeability.

Table 2: Illustrative Effect of N-Alkyl Substitution on Activity in an Analogous Benzamide Series (Data synthesized from related benzamide SAR studies for illustrative purposes)

| Compound ID | N-Substituent | Biological Activity (IC₅₀, nM) |

|---|---|---|

| B-1 | -H | 300 |

| B-2 | -Methyl | 120 |

| B-3 | -Ethyl | 95 |

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For benzamide derivatives, a key determinant of conformation is the rotational barrier around the amide (C-N) bond. Due to the partial double-bond character of the amide linkage, rotation is restricted, leading to distinct syn and anti conformers. mdpi.com

The energy barrier to this rotation can be significant, typically ranging from 12 to 20 kcal/mol, and is influenced by the steric and electronic nature of the substituents. nih.gov The N-ethyl group, compared to a smaller N-methyl group, can increase this barrier due to steric hindrance. Quantum chemistry calculations and dynamic NMR studies are powerful tools for quantifying these barriers. mdpi.comrsc.org

Design Principles for Optimizing Potency and Biological Selectivity

Building upon the foundational SAR, several design principles can be applied to optimize the potency and selectivity of this compound derivatives.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to fine-tune properties. For example, the methoxy (B1213986) group could be replaced with an ethoxy, a methylthio, or a halogen atom to probe the steric and electronic requirements of its corresponding binding pocket.

Structure-Based Design: If the structure of the biological target is known, molecular docking can be used to visualize how derivatives bind. This allows for the rational design of new substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency. vensel.org

Scaffold Hopping and Linker Modification: The benzamide core can be replaced by other heterocyclic scaffolds, or linkers can be inserted between the aromatic ring and the amide to alter the distance and geometry between key pharmacophoric features.

Balancing Potency and Physicochemical Properties: Optimization is often a multi-parameter process. While modifications may increase potency, they can also negatively impact properties like solubility, permeability, or metabolic stability. A key design principle is to uncouple potency from undesirable properties like high lipophilicity, which can lead to off-target effects and poor pharmacokinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model can be a powerful predictive tool. archivepp.com

The process involves:

Dataset Assembly: A series of synthesized analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields, electrostatic potentials from methods like Comparative Molecular Field Analysis - CoMFA).

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation, yielding a Q² value) and external validation (using a test set of molecules not included in model generation, yielding an R² value). nih.gov

A robust 3D-QSAR model can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might indicate that positive electrostatic potential is favored near the 3-amino group or that steric bulk is disfavored beyond the N-ethyl group. Such models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active, thereby accelerating the drug discovery process. researchgate.net

Pharmacological and Biological Research Applications of 3 Amino N Ethyl 5 Methoxybenzamide and Analogues

Enzyme and Receptor Interaction Studies

Research into 3-amino-N-ethyl-5-methoxybenzamide and its chemical relatives has uncovered a range of biological targets. These compounds have been studied for their potential to modulate the activity of enzymes involved in neurodegeneration and epigenetic regulation, as well as their ability to bind with high affinity to specific neurotransmitter receptors.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease. nih.gov Benzamide (B126) derivatives, particularly salicylanilides, have been investigated as dual inhibitors of both AChE and BuChE. nih.gov

In one study, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were designed and synthesized to improve upon a lead compound's inhibitory potency. nih.gov The resulting derivatives demonstrated moderate inhibition of both enzymes, with IC₅₀ values ranging from 18.2 to 196.6 μM for AChE and 9.2 to 196.2 μM for BuChE. nih.gov Notably, structural modifications, such as altering the position of the phenolic hydroxyl group or introducing N-alkyl carbamate (B1207046) moieties, allowed for the modulation of selectivity between AChE and BuChE. nih.gov The analogue N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide emerged as the most effective inhibitor of both cholinesterases in the series. nih.gov

β-Secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to form amyloid-β peptides, which aggregate into plaques in the brain. nih.gov The inhibition of BACE1 is a strategy aimed at reducing the production of these neurotoxic peptides.

The benzamide scaffold has been utilized in the design of BACE1 inhibitors. A series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were synthesized and evaluated for their BACE1 inhibitory activity. google.com Many of these compounds showed moderate to good inhibition, with several exhibiting more than 50% inhibition at a concentration of 20 μg/mL. google.com Structure-activity relationship studies revealed that the choice of the heterocyclic moiety significantly influenced potency, with 2-amino-6H-1,3,4-thiadizine derivatives being more potent than their 2-aminothioazole and 2-amino-oxazole counterparts. google.com Among the synthesized compounds, two derivatives, 5a and 5e , were the most potent, with IC₅₀ values of 16.7 and 9.9 μM, respectively. google.com Molecular docking simulations suggested that the amino group of these inhibitors forms critical hydrogen bonds with key residues like Asp32 and Gly34 in the BACE1 active site. google.com

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The development of HDAC inhibitors is a significant area of cancer research. Benzamide derivatives, specifically the N-(2-aminophenyl)-benzamide class, have emerged as potent and selective HDAC inhibitors.

A novel series of these inhibitors featuring a chiral oxazoline (B21484) capping group demonstrated high potency, particularly against HDAC3. nih.gov One compound from this series, 15k , showed marked selectivity for Class I HDACs, with significant inhibition of HDAC1, HDAC2, and especially the HDAC3-NCoR2 complex. nih.gov In contrast, it displayed weak to negligible activity against other HDAC isoforms. nih.gov Another study focused on optimizing aminophenyl benzamide-type inhibitors led to the development of compounds with a bis(aryl)-type pharmacophore, resulting in potent and selective non-hydroxamic acid HDAC inhibitors. nih.gov

Interactive Table: HDAC Inhibition by N-(2-aminophenyl)-benzamide Analogue 15k

| HDAC Isoform | IC₅₀ (nM) | Class |

| HDAC1 | 80 | I |

| HDAC2 | 110 | I |

| HDAC3-NCoR2 | 6 | I |

| HDAC8 | 25,000 | I |

| HDAC4 | >100,000 | IIa |

| HDAC5 | >100,000 | IIa |

| HDAC6 | >100,000 | IIb |

| HDAC7 | >100,000 | IIa |

| HDAC9 | >100,000 | IIa |

| HDAC10 | >4,000 | IIb |

| HDAC11 | >2,000 | IV |

| Data sourced from a study on potent and selective inhibitors of histone deacetylase-3. nih.gov |

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds. CYP24A1, the enzyme responsible for the catabolism of the active form of vitamin D, 1,25-dihydroxyvitamin D3, is a target in cancer research, as its inhibition can enhance the anti-tumor effects of vitamin D. chemicalbook.com

Research into CYP24A1 inhibitors has explored compounds structurally related to the methoxybenzamide core. A series of 2-(2-substituted benzyl)-6-methoxy-tetralones were synthesized and evaluated for their inhibitory activity against CYP24A1. hxchem.net While these are not benzamides, their methoxy-substituted cyclic structure provides insight into molecular recognition by the enzyme. The most active compounds in this series, the 2-ethyl and 2-trifluoromethyl benzyl (B1604629) tetralone derivatives (4c and 4b ), exhibited IC₅₀ values of 1.92 μM and 2.08 μM, respectively. hxchem.net These non-azole inhibitors achieve selectivity by interacting with the enzyme's active site through hydrogen bonds and van der Waals forces rather than by direct coordination with the heme iron, which is a common mechanism for less selective azole inhibitors. chemicalbook.com

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell signaling, making it a key target for therapeutic intervention. wikipedia.org

The benzamide scaffold and related heterocyclic structures like amino-indazoles and aminopyrazoles are considered "privileged scaffolds" in kinase inhibitor design. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' inactive conformation of kinases, with several compounds showing nanomolar potency against targets like FLT3 and c-Kit. nih.gov In another study, N,9-diphenyl-9H-purin-2-amine analogues, which incorporate an aminophenyl moiety, were evaluated for BTK inhibition, with several compounds showing activity at 10 nM concentrations. wikipedia.org These findings underscore the potential of amino-aryl amide structures, including analogues of this compound, to be developed as potent and selective kinase inhibitors.

Dopamine (B1211576) receptors are the primary targets for antipsychotic and antidepressant medications. The benzamide chemical class, which includes drugs like Amisulpride, is well-known for its dopamine receptor antagonists. These compounds often exhibit high affinity and selectivity for the D2-like receptor family (D2, D3, and D4).

The methoxybenzamide substructure is a key feature in many potent dopamine receptor ligands. Research on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that substituents on the benzamide nucleus are crucial for affinity and selectivity. One such compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors with impressive selectivity over the D2 receptor. Another related compound, N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-methoxybenzamide, was also evaluated as a selective D4 receptor antagonist. hxchem.net These studies highlight that the D2, D3, and D4 receptors have different structural tolerances, which can be exploited to design selective ligands.

Interactive Table: Dopamine Receptor Binding Affinities of a Methoxybenzamide Analogue (YM-43611)

| Receptor | Binding Affinity (Kᵢ, nM) |

| Dopamine D2 | 230 |

| Dopamine D3 | 21 |

| Dopamine D4 | 2.1 |

| Data for (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide. |

No Public Research Found for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific pharmacological or biological research findings are publicly available for the chemical compound this compound.

While extensive research exists for the broader class of benzamide derivatives, and even for the related precursor 3-amino-5-methoxybenzamide (B3030819), information directly pertaining to the N-ethyl variant specified is absent from the public domain. This lack of data prevents a scientifically accurate and detailed analysis of its activities as a glucokinase activator, its antiproliferative effects, its role in endoplasmic reticulum (ER) stress protection, its anti-inflammatory mechanisms, its antioxidant properties, or its potential anti-prion activity.

The parent compound, 3-amino-5-methoxybenzamide, has been cited in patent literature as a chemical intermediate in the synthesis of heterocyclic amides. google.com Specifically, it has been used in the creation of compounds designed to modulate the Stimulator of Interferon Genes (STING) pathway, which is implicated in inflammation and cancer. google.com This suggests that derivatives of the 3-amino-5-methoxybenzamide scaffold are of interest in medicinal chemistry for their potential therapeutic applications.

Consequently, the detailed research findings and data tables requested for the specific subsections of the proposed article cannot be generated. The scientific community has not, to date, published research that would provide the necessary information to populate such an article with the required level of detail and accuracy.

Cellular Pathway Modulation and Biological Activity in In Vitro Systems

Modulation of Protein Transduction Efficiency

The ability of small molecules to modulate the transduction of proteins across cell membranes is a significant area of research, with implications for drug delivery and cellular therapy. While no direct studies on this compound for this purpose are publicly available, the benzamide scaffold is a common feature in molecules designed to interact with biological systems.

The efficiency of protein transduction can be influenced by small molecules that alter membrane fluidity or interact with specific membrane proteins. It is hypothesized that analogues of this compound could be synthesized to explore these mechanisms. For instance, variations in the alkyl chain on the amide nitrogen or the substituents on the phenyl ring could modulate the lipophilicity of the compound, thereby affecting its interaction with the cell membrane and potentially influencing the passage of proteins.

Future research could involve the synthesis of a library of this compound analogues and screening them for their ability to enhance the intracellular delivery of fluorescently labeled proteins. Detailed structure-activity relationship (SAR) studies would be crucial to identify the key molecular features responsible for any observed modulation of protein transduction.

Application as Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules used to study and manipulate biological processes and are essential tools for understanding the function of proteins and pathways. youtube.com An effective chemical probe should exhibit high potency, selectivity, and a well-understood mechanism of action.

While this compound has not been characterized as a chemical probe, its structure contains functionalities that are amenable to modification for such purposes. The amino group, for example, could be a handle for the attachment of reporter tags such as fluorophores or biotin, which are used to track the molecule within a cell or to identify its binding partners.

The development of analogues of this compound as chemical probes would require a systematic approach. Initially, the biological target of the compound would need to be identified. This could be achieved through techniques such as affinity chromatography or chemoproteomics. Once a target is validated, the benzamide scaffold could be optimized to improve binding affinity and selectivity.

The table below outlines a hypothetical research plan for developing and characterizing a chemical probe based on the this compound scaffold.

| Research Phase | Key Objectives | Methodologies |

| Phase 1: Target Identification | To identify the primary biological target(s) of this compound. | Affinity Chromatography, Yeast-Two-Hybrid Screening, Computational Docking |

| Phase 2: Probe Development | To synthesize analogues with reporter tags (e.g., biotin, fluorophore). | Organic Synthesis, Click Chemistry |

| Phase 3: In Vitro Characterization | To assess the binding affinity and selectivity of the probe to its target. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Phase 4: Cellular Imaging | To visualize the localization of the probe within cells. | Confocal Microscopy, Super-Resolution Microscopy |

| Phase 5: Pathway Interrogation | To use the probe to study the function of the target in a biological pathway. | Western Blotting, RNA Sequencing, Phenotypic Screening |

Molecular Modeling and Computational Drug Discovery for Benzamide Derivatives

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active and inactive molecules to develop a model that predicts the biological activity of new chemical entities. The fundamental principle of LBDD is the similarity principle, which posits that structurally similar molecules are likely to have similar biological activities.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a compound like 3-amino-N-ethyl-5-methoxybenzamide, a hypothetical pharmacophore model could be generated based on a set of known active benzamide (B126) derivatives targeting a specific protein, for instance, a histone deacetylase (HDAC) or a kinase. The model would identify the key chemical features responsible for their inhibitory activity. The amino group, methoxy (B1213986) group, and the benzamide scaffold of this compound would be evaluated for their contribution to the pharmacophoric features.

Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By quantifying the physicochemical properties (descriptors) of molecules, such as lipophilicity, electronic effects, and steric parameters, QSAR models can predict the activity of novel compounds. For this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with its hypothetical biological activity, thereby guiding the design of more potent analogs.

Table 1: Hypothetical Pharmacophore Features for Benzamide Derivatives

| Feature | Description | Potential Role of this compound Moieties |

|---|---|---|

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | The amino group (-NH2) and the amide N-H. |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom to form a hydrogen bond. | The carbonyl oxygen of the amide and the oxygen of the methoxy group. |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The benzene (B151609) ring of the benzamide core. |

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool for drug discovery. SBDD utilizes the structural information of the target protein to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the binding mode of a compound and in predicting its binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding energy.

In a hypothetical scenario where this compound is being investigated as an inhibitor of a specific enzyme, such as the α-subunit of tryptophan synthase from Mycobacterium tuberculosis, molecular docking simulations would be performed tandfonline.comnih.gov. The crystal structure of the enzyme would be obtained from a protein databank, and the 3D structure of this compound would be generated and optimized. The docking simulation would then predict how the molecule fits into the active site of the enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

Following molecular docking, a detailed analysis of the binding site is crucial for understanding the determinants of ligand binding. This involves identifying the key amino acid residues that form the binding pocket and characterizing the nature of their interactions with the ligand.

Interaction hotspot mapping is a computational method that identifies regions within a protein's binding site that are energetically favorable for ligand binding. By analyzing the protein structure, this technique can highlight "hotspots" that contribute significantly to the binding free energy. For this compound, this analysis would reveal which parts of the molecule are most critical for binding to its hypothetical target. For instance, the amino and methoxy groups might be found to interact with key polar residues in a hotspot, while the ethyl group could be positioned in a hydrophobic pocket. This information is invaluable for optimizing the lead compound to enhance its potency and selectivity.

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be screened experimentally, thereby saving time and resources.

There are two main types of virtual screening: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). LBVS uses the information from known active compounds to identify new molecules with similar properties, often employing pharmacophore models or similarity searching. SBVS, on the other hand, uses the 3D structure of the target protein to dock large libraries of compounds and select the best-fitting molecules.

To identify novel lead compounds with a benzamide scaffold similar to this compound, a virtual screening campaign could be launched against a specific target, for example, a bromodomain-containing protein merckmillipore.com. A large chemical database, such as ZINC or PubChem, could be screened. In a structure-based approach, all compounds in the database would be docked into the binding site of the target protein. The top-scoring compounds would then be selected for further experimental validation.

Table 2: Hypothetical Virtual Screening Funnel for Benzamide Derivatives

| Stage | Method | Number of Compounds |

|---|---|---|

| Initial Library | Chemical Database (e.g., ZINC) | > 1,000,000 |

| Drug-likeness Filtering | Lipinski's Rule of Five, etc. | ~ 500,000 |

| High-Throughput Virtual Screening | Molecular Docking (Standard Precision) | ~ 50,000 |

| Refined Docking | Molecular Docking (Extra Precision) | ~ 1,000 |

| Visual Inspection & Selection | Analysis of binding modes | ~ 100 |

Computational Tools for Lead Optimization and Compound Prioritization

Once a lead compound has been identified, the next step is lead optimization, which involves modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Computational tools play a vital role in this iterative process.

Structure-activity relationship (SAR) analysis is a key component of lead optimization, where the relationship between the chemical structure and biological activity is explored. By making systematic modifications to the lead compound and evaluating their effects, medicinal chemists can identify the key structural features that contribute to its activity. Computational methods can accelerate this process by predicting the effects of chemical modifications before they are synthesized.

Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods that can accurately predict the change in binding affinity resulting from a small chemical modification to a ligand. These methods are computationally expensive but can provide valuable guidance for lead optimization.

For this compound, if it were a lead compound, computational tools could be used to prioritize which derivatives to synthesize. For example, the effect of substituting the ethyl group with other alkyl groups, or modifying the position of the amino and methoxy groups on the benzene ring, could be predicted using these computational methods. This would allow researchers to focus their synthetic efforts on the most promising candidates, thereby accelerating the drug discovery process.

Conclusion and Outlook for 3 Amino N Ethyl 5 Methoxybenzamide Research

Synthesis of Current Findings and Research Gaps

The benzamide (B126) core is a well-established pharmacophore, present in a wide array of approved drugs and clinical candidates. These compounds have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anticonvulsant, analgesic, antitumor, antioxidant, and anti-inflammatory effects. nanobioletters.comresearchgate.netcyberleninka.ru The versatility of the benzamide structure allows for facile chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net

A significant body of research has focused on the synthesis of various substituted benzamides. nanobioletters.comresearchgate.netmdpi.com Computational studies, including 3D-QSAR and docking simulations, have been instrumental in elucidating the structure-activity relationships (SAR) of these derivatives and in the design of more potent and selective agents. nih.gov For instance, studies on amino-substituted benzamides have highlighted the positive influence of electron-donating groups, such as the methoxy (B1213986) group present in 3-amino-N-ethyl-5-methoxybenzamide, on their antioxidant properties. acs.orgnih.gov

However, a critical research gap exists specifically for this compound. There is a notable absence of published data on its synthesis, characterization, and biological evaluation. This lack of specific information presents both a challenge and an opportunity. The challenge lies in the de novo investigation required, while the opportunity is the potential for discovering unique biological activities and therapeutic applications for this particular substitution pattern.

Emerging Biological Targets and Unexplored Mechanisms

The established activities of benzamide derivatives provide a logical starting point for investigating this compound. However, the future of benzamide research lies in the exploration of novel and emerging biological targets.

One such promising area is the development of glucokinase activators for the treatment of type 2 diabetes. Recent computational studies on benzamide derivatives have shown their potential in this domain, with some analogues demonstrating significant antihyperglycemic activity in animal models. nih.gov The structural features of this compound could be conducive to interaction with this important metabolic enzyme.

Another area of growing interest is the targeting of tubulin polymerization . Benzamide derivatives have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis in cancer cells. acs.org The specific substitutions on the benzamide ring of this compound could offer a unique binding profile and improved therapeutic index.

Furthermore, the field of epigenetics offers a wealth of unexplored targets. Histone deacetylase (HDAC) inhibitors are a validated class of anticancer agents, and some N-substituted benzamide derivatives have shown promise in this area. researchgate.net Investigating the potential of this compound as an HDAC inhibitor could open up new avenues for cancer therapy.

Beyond these, other emerging targets for benzamides include:

Dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes. nih.gov

Cholinesterase inhibitors for Alzheimer's disease. nih.govnih.gov

Tyrosinase inhibitors for skin disorders. researchgate.net

Phospholipid transfer proteins as antifungal targets. nih.gov

Integration of Advanced Technologies in Benzamide Research (e.g., AI/ML in drug discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and benzamide research is poised to benefit significantly from these advancements. mednexus.orgorscience.rujsr.org

De novo drug design powered by AI can generate novel benzamide structures with optimized properties for specific biological targets. researchgate.netacs.org These algorithms can explore vast chemical spaces to identify candidates with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive modeling using ML can accelerate the identification of promising candidates from virtual libraries. mednexus.org By training on existing data for benzamide derivatives, ML models can predict various properties, including biological activity, physicochemical characteristics, and potential off-target effects, thus prioritizing compounds for synthesis and experimental testing.

Furthermore, AI can facilitate automated synthesis planning , providing efficient and cost-effective routes for the preparation of complex benzamide derivatives. acs.org This can significantly reduce the time and resources required for chemical synthesis. The application of these technologies will be crucial in unlocking the full potential of this compound and its analogues.

Broader Scientific Impact and Research Trajectories for Future Benzamide Studies

The exploration of this compound and other novel benzamides will have a broader impact beyond the development of new therapeutics. It will contribute to a deeper understanding of the fundamental principles of molecular recognition and drug-target interactions.

Future research trajectories for benzamide studies should focus on a multi-pronged approach:

Systematic Library Synthesis and Screening: The creation of a diverse library of analogues around the this compound core, followed by high-throughput screening against a wide range of biological targets, will be essential to uncover novel activities.

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This includes identifying the specific molecular targets and pathways involved.

Pharmacokinetic and Toxicological Profiling: Early and comprehensive assessment of the ADMET properties of promising candidates will be critical for their translation into clinical development.

Biomarker Discovery: For compounds that progress to preclinical and clinical studies, the identification of predictive biomarkers will be important for patient stratification and monitoring treatment response.

By systematically addressing the current research gaps and leveraging cutting-edge technologies, the scientific community can unlock the full therapeutic potential of the benzamide scaffold, with this compound representing a promising, yet uncharted, territory in this endeavor.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-ethyl-5-methoxybenzamide, and how can researchers mitigate low yields?

- Methodological Answer : Utilize AI-driven retrosynthetic analysis (e.g., Template_relevance models like Pistachio, Reaxys) to predict feasible pathways. Prioritize precursors with high plausibility scores (>0.8) and validate via iterative optimization of reaction conditions (e.g., solvent polarity, temperature). Common intermediates like 5-methoxy-3-nitrobenzoic acid can be reduced to the amine before coupling with ethylamine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Employ X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks (e.g., Cambridge Structural Database protocols). Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹). Mass spectrometry (HRMS) ensures molecular ion consistency .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis in solvents like DMSO, methanol, or aqueous buffers. Use HPLC-UV to monitor degradation kinetics at varying pH (2–12) and temperatures (4–40°C). Thermodynamic stability can be evaluated via differential scanning calorimetry (DSC) to detect melting points and phase transitions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. lack of in vivo efficacy)?

- Methodological Answer : Cross-validate assays using radioligand binding (e.g., dopamine D2/5-HT3 receptors) and functional cellular assays (e.g., cAMP modulation). Investigate off-target effects via proteome-wide affinity profiling. Discrepancies may arise from metabolite interference (e.g., N-deethylation) or poor blood-brain barrier penetration, requiring LC-MS/MS pharmacokinetic studies .

Q. How can computational modeling improve the design of this compound derivatives for selective receptor targeting?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger) to map interactions with receptor active sites (e.g., 5-HT3 extracellular domain). Use QSAR models to correlate substituent effects (e.g., methoxy position, ethyl group bulk) with binding affinity. Validate predictions via free-energy perturbation (FEP) calculations .

Q. What experimental approaches elucidate the compound’s mechanism in modulating enzymatic pathways (e.g., COX-2 inhibition)?

- Methodological Answer : Conduct enzyme kinetics assays (Michaelis-Menten analysis) with purified COX-2. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff). Confirm inhibitory activity in cell-based models (e.g., LPS-induced prostaglandin E2 release in macrophages) .

Data-Driven Research Considerations

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) alter physicochemical and pharmacological profiles?

- Methodological Answer : Systematically synthesize analogs (e.g., 3-amino-N-propyl-5-methoxybenzamide) and compare logP (HPLC logD), solubility (shake-flask method), and in vitro permeability (Caco-2 assay). Corrogate bioactivity shifts using principal component analysis (PCA) to identify critical descriptors (e.g., Hammett σ values) .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

- Methodological Answer : Optimize flow chemistry setups for continuous amide bond formation (e.g., carbodiimide coupling). Monitor purity via in-line FTIR and UPLC-MS . Implement Design of Experiments (DoE) to identify critical process parameters (e.g., residence time, reagent stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。